PYRROLIDIN-3-YLMETHANESULFONIC ACID
Overview
Description
Pyrrolidin-3-ylmethanesulfonic acid: is a chemical compound characterized by the presence of a pyrrolidine ring attached to a methanesulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipolar Cycloaddition: A classical method for preparing five-membered heterocycles like pyrrolidine involves the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin).
Functionalization of Preformed Pyrrolidine Rings: Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives.
Industrial Production Methods: : Industrial production methods for pyrrolidin-3-ylmethanesulfonic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Acid-Base Reactions: Pyrrolidin-3-ylmethanesulfonic acid can participate in acid-base reactions due to the presence of the sulfonic acid group.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Nucleophiles: For substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
Chemistry
Synthesis of Bioactive Molecules: Pyrrolidin-3-ylmethanesulfonic acid is used as a building block in the synthesis of bioactive molecules.
Biology
Enzyme Inhibition: Compounds containing the pyrrolidine ring have been studied for their potential to inhibit specific enzymes.
Medicine
Drug Development: The pyrrolidine ring is a versatile scaffold in medicinal chemistry, contributing to the development of new drugs.
Industry
Mechanism of Action
The mechanism of action of pyrrolidin-3-ylmethanesulfonic acid involves interactions with molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and other interactions with active site amino acids, influencing the biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
pyrrolidin-3-ylmethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)4-5-1-2-6-3-5/h5-6H,1-4H2,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYIXNFGKAGJKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510827 | |
Record name | (Pyrrolidin-3-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85310-67-4 | |
Record name | (Pyrrolidin-3-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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